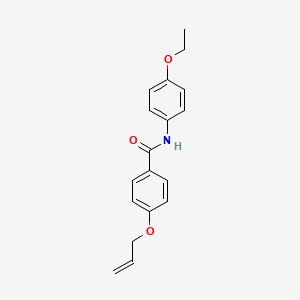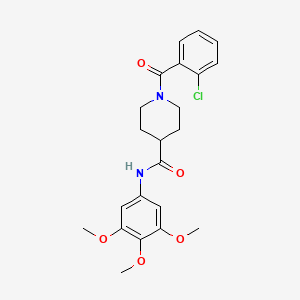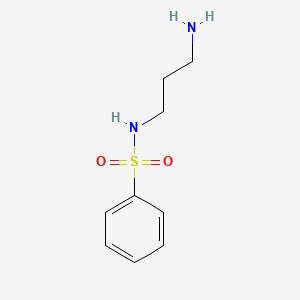
4-(allyloxy)-N-(4-ethoxyphenyl)benzamide
Descripción general
Descripción
4-(allyloxy)-N-(4-ethoxyphenyl)benzamide, also known as AEBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides, which are known for their diverse biological activities. AEBS has been shown to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Mecanismo De Acción
The exact mechanism of action of 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide is not fully understood. However, it has been suggested that 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide may also inhibit the activity of lipoxygenase (LOX), another enzyme involved in the inflammatory response. Additionally, 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
4-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. In animal models of inflammation, 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide has also been shown to reduce the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator. In animal models of pain, 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been shown to reduce the levels of substance P, a neuropeptide involved in pain transmission. In cancer cells, 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been shown to induce cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(allyloxy)-N-(4-ethoxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide has also been shown to exhibit low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, there are also some limitations to using 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. In addition, the effects of 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide may vary depending on the experimental conditions, which makes it important to carefully control for variables such as dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide. One area of interest is the development of 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide as a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is the investigation of 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide as a potential neuroprotective agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide and to identify potential targets for therapeutic intervention. Finally, more research is needed to determine the safety and efficacy of 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide in human clinical trials.
Aplicaciones Científicas De Investigación
4-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide has also been investigated for its anti-cancer properties, particularly in breast cancer and leukemia. In addition, 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-13-22-17-9-5-14(6-10-17)18(20)19-15-7-11-16(12-8-15)21-4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYLVXLDYKIACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(allyloxy)-N-(4-ethoxyphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[2-(diethylamino)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4759362.png)
![methyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4759369.png)
![methyl 2-[({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4759377.png)
![2-cyano-3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4759381.png)
![6-bromo-2-(2-chlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4759384.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2,4,6-trimethylbenzamide](/img/structure/B4759391.png)

![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B4759418.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea](/img/structure/B4759428.png)
![ethyl 5-ethyl-2-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4759432.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4759456.png)
![methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B4759463.png)

![N-[3-(1-azepanyl)propyl]-2,6-dimethoxybenzamide](/img/structure/B4759477.png)